O-Acetyl-(R)-phenylephrine Hydrochloride
Description
Contextualizing O-Acetyl-(R)-phenylephrine Hydrochloride within Contemporary Medicinal Chemistry Research
This compound primarily functions as a certified reference material for the identification and quantification of impurities in pharmaceutical formulations of phenylephrine (B352888). lgcstandards.comsynzeal.com Phenylephrine is a selective α1-adrenergic receptor agonist used in various pharmaceutical preparations. chemicalbook.comthermofisher.com The synthesis and storage of phenylephrine can lead to the formation of related substances as impurities, and the acetylated form is one such compound. google.comgoogle.com
In the broader context of medicinal chemistry, the significance of this compound lies in the critical need for enantiomerically pure pharmaceuticals. The biological activity of chiral drugs can differ significantly between enantiomers, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to adverse effects. mdpi.com Therefore, the precise control and analysis of chiral purity are fundamental aspects of drug development and manufacturing. This compound serves as a crucial tool in ensuring the quality and safety of phenylephrine-containing products by allowing for the accurate detection of this specific impurity. lgcstandards.comsynzeal.com
Evolution of Research Approaches for Chiral Phenylephrine Derivatives and their Acetylated Analogues
Research into chiral phenylephrine derivatives has progressed significantly, moving from classical resolution of racemates to more sophisticated and efficient synthetic strategies. Initially, the production of (R)-phenylephrine often involved the synthesis of a racemic mixture followed by resolution using a chiral resolving agent. thermofisher.com However, this approach is inherently inefficient as it discards at least half of the synthetic material.
The evolution of research has led to the development of asymmetric synthesis methods that directly produce the desired enantiomer with high purity. These advanced approaches include:
Catalytic Asymmetric Hydrogenation: This method employs chiral catalysts, often based on transition metals like rhodium, to achieve the stereoselective reduction of a prochiral ketone precursor. This has become a key strategy for the industrial-scale production of (R)-phenylephrine.
Biocatalysis: The use of enzymes, such as ketoreductases, offers a highly selective and environmentally friendly alternative for the synthesis of chiral alcohols like (R)-phenylephrine. These enzymatic reactions can achieve very high enantiomeric excess under mild conditions. google.com
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature to construct the target molecule.
The synthesis of acetylated analogues like this compound is typically not a primary research goal in itself, but rather a necessity for analytical purposes. It is often prepared as a reference standard through controlled synthesis from (R)-phenylephrine. The analytical techniques for monitoring these compounds have also evolved, with high-performance liquid chromatography (HPLC) using chiral stationary phases and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the methods of choice for sensitive and accurate detection. thermofisher.comnih.govgoogle.com
Identification of Critical Unexplored Research Avenues and Methodological Challenges for this compound
Despite its importance as a reference standard, dedicated research on this compound is limited. This scarcity of focused investigation presents several opportunities for future research and highlights existing methodological challenges.
Unexplored Research Avenues:
Comprehensive Physicochemical Profiling: While basic properties are known, a detailed investigation into the solid-state characteristics, polymorphism, and stability profile of this compound under various stress conditions (e.g., pH, temperature, light) is an area ripe for exploration. Understanding its degradation pathways would be highly valuable for analytical method development and for understanding the stability of phenylephrine formulations.
Development of Novel Analytical Methods: While HPLC and LC-MS/MS are standard, there is room for the development of alternative, perhaps more rapid or field-deployable, analytical techniques for the detection of this impurity. Techniques like capillary electrophoresis could be further optimized for this purpose. nih.gov
Investigation as a Potential Prodrug: The acetylation of a phenolic hydroxyl group can be a strategy to create prodrugs with altered pharmacokinetic properties. Although not its current use, investigating the potential for this compound to act as a prodrug of phenylephrine, including its enzymatic and chemical hydrolysis rates in biological systems, could be a novel research direction.
Exploration as a Chiral Building Block: Chiral molecules are valuable starting materials in asymmetric synthesis. synzeal.comnih.gov The potential of this compound as a chiral building block for the synthesis of other complex molecules has not been explored.
Methodological Challenges:
Controlled Synthesis and Purification: The synthesis of this compound as a high-purity reference standard presents the challenge of achieving selective acetylation of the phenolic hydroxyl group without affecting the secondary alcohol or the amine, followed by rigorous purification to remove any starting material or side products.
Trace-Level Quantification: A significant challenge lies in the development and validation of analytical methods capable of detecting and quantifying trace levels of this compound in the presence of a large excess of the parent drug, phenylephrine hydrochloride. This requires methods with high sensitivity and selectivity. thermofisher.com
Lack of Spectroscopic Data: Detailed and publicly available spectroscopic data (e.g., comprehensive NMR, IR, and mass spectrometry data) for this compound is not abundant. chemicalbook.comresearchgate.netnih.govresearchgate.nethmdb.cahmdb.ca A comprehensive database of this information would be invaluable for researchers.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Chemical Name | (R)-3-(1-hydroxy-2-(methylamino)ethyl)phenyl acetate (B1210297) hydrochloride | lgcstandards.com |
| Molecular Formula | C11H15NO3.HCl | lgcstandards.com |
| Molecular Weight | 245.70 g/mol | lgcstandards.com |
| CAS Number | 878889-09-9 (racemic) | lgcstandards.com |
| Appearance | White to Off-White Solid | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| Purity (as a reference standard) | >95% (HPLC) | lgcstandards.com |
| Primary Use | Impurity Reference Standard | lgcstandards.comsynzeal.com |
Properties
Molecular Formula |
C₁₁H₁₆ClNO₃ |
|---|---|
Molecular Weight |
245.7 |
Synonyms |
(R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenyl Acetate Hydrochloride; |
Origin of Product |
United States |
Advanced Synthetic Strategies and Mechanistic Investigations in the Formation of O Acetyl R Phenylephrine Hydrochloride
Regioselective and Stereoselective Synthesis of O-Acetyl-(R)-phenylephrine Hydrochloride Precursors
The creation of the chiral backbone of this compound hinges on the precise synthesis of its precursor, (R)-phenylephrine. This requires methods that are both regioselective, controlling the position of chemical modifications, and stereoselective, controlling the three-dimensional arrangement of atoms.
Asymmetric Catalytic Hydrogenation Approaches for (R)-Phenylephrine Intermediates
Asymmetric catalytic hydrogenation is a cornerstone in the synthesis of enantiomerically pure (R)-phenylephrine. researchgate.net This technique adds hydrogen across a double bond in a precursor molecule with the help of a chiral catalyst, creating the desired stereocenter. A primary challenge in this area is the reduction of a ketone precursor, such as 3'-benzyloxy-2-(benzyl-methyl)aminoacetophenone hydrochloride, to the corresponding alcohol with high enantiomeric excess (e.e.). researchgate.net
Transition metal complexes, particularly those involving rhodium and ruthenium with chiral ligands, are frequently employed. researchgate.netscholaris.ca For instance, rhodium complexes featuring chiral phosphine-phosphite ligands have demonstrated success. A notable approach utilized a Rhodium complex with a modified pyrrolidine (B122466) backbone (a P-N-P ligand) for the hydrogenation of N-benzylphenylephrone, which serves as a precursor to the phenylephrine (B352888) alcohol. This reaction achieved a 92% enantiomeric excess (e.e.) for the (R)-isomer under conditions of 20 bar H₂ pressure at 50°C in methanol (B129727). scholaris.ca
Ruthenium-based catalysts, such as those inspired by Noyori's work, are also highly effective. scholaris.cawikipedia.org These catalysts often operate through an asymmetric transfer hydrogenation (ATH) mechanism, where an alcohol like isopropanol (B130326) serves as the hydrogen source. google.comgoogle.com One patented method highlights the use of a specific ligand with a ruthenium catalyst for the asymmetric transfer hydrogenation of an α-chloro-3-hydroxyacetophenone intermediate, achieving a diastereoselective ratio greater than 99% and high yields. google.com The mechanism for these Ru-catalyzed hydrogenations often involves the heterolytic splitting of dihydrogen under basic conditions, followed by the hydride attacking the carbonyl group. scholaris.ca
| Catalyst System | Precursor | Conditions | Enantiomeric Excess (e.e.) | Reference |
| Rhodium-P-N-P Ligand | N-benzylphenylephrone | 20 bar H₂, 50 °C, MeOH | 92% (R) | scholaris.ca |
| (2,4)-MCCPM-Rhodium | 3'-benzyloxy-2-(benzyl-methyl)aminoacetophenone HCl | Not specified | High | researchgate.net |
| Ruthenium-Arene Amidoamine | Not specified (ATH) | Not specified | 99.7% (after recrystallization) | scholaris.ca |
| Ru-TsDPEN | α-chloro-3-hydroxyacetophenone | 30-50°C, 3-30h | >99% | google.com |
Biocatalytic Pathways for Chiral Phenylephrine Derivatives
Biocatalysis offers an environmentally friendly alternative to traditional chemical methods, often providing exceptional stereoselectivity under mild conditions. researchgate.netresearchgate.net Enzymes such as ketoreductases (KREDs) and transaminases are pivotal in producing chiral phenylephrine and its derivatives. google.comresearchgate.net
Engineered ketoreductase polypeptides have been specifically designed for the stereoselective reduction of 1-(3-hydroxyphenyl)-2-(methylamino)ethanone (B3191138) to (R)-phenylephrine. google.com These biocatalysts can achieve high conversion rates—in some cases over 90%—in less than 24 hours, significantly reducing undesired byproducts from non-enzymatic decomposition. google.com The reactions are typically conducted in a buffered aqueous solution, sometimes with a co-solvent like isopropyl alcohol to aid substrate solubility, and a cofactor regeneration system is often necessary. google.comgoogle.com
Whole-cell biocatalysis is another effective strategy. For example, cells of Pichia minuta JCM 3622 have been used to reduce 2-chloro-1-(3-nitrophenyl)ethanone to its corresponding (R)-alcohol with 99.2% e.e. This intermediate is then chemically converted over several steps to (R)-phenylephrine. researchgate.net Similarly, various ketoreductases have been explored for producing chiral alcohol intermediates for a range of pharmaceuticals. researchgate.net
| Biocatalyst | Substrate | Product Configuration | Key Findings | Reference(s) |
| Engineered Ketoreductase (KRED) | 1-(3-hydroxyphenyl)-2-(methylamino)ethanone | (R)-phenylephrine | >90% conversion in <24h; >99% e.e. | google.com |
| Pichia minuta JCM 3622 | 2-chloro-1-(3-nitrophenyl)ethanone | (R)-2-chloro-1-(3-nitrophenyl)ethanol | 99.2% e.e., 87% isolated yield | researchgate.net |
| Rhodococcus erythropolis BCRC 10909 | 1-(3-hydroxyphenyl)-2-(methylamino)ethanone | (S)-phenylephrine | Identified an amino alcohol dehydrogenase gene | researchgate.net |
| Engineered Amine Dehydrogenases (AmDHs) | α-hydroxy ketones | (S)-vicinal amino alcohols | Up to 99% conversion and >99% e.e. | researchgate.net |
Novel Chemical Transformations and Reaction Mechanisms for Acyloxylation
Acyloxylation, the introduction of an acyloxy group (like acetate), is a critical transformation. While the final step in forming the target compound is O-acetylation, related acyloxylation strategies are relevant for precursor synthesis and understanding regioselectivity. Novel methods focus on achieving high selectivity and operating under mild conditions.
One area of advancement is in catalytic asymmetric oxygenations, which create new C-O bonds. acs.org While often focused on epoxidation, the principles of using chiral catalysts to direct the attack of an oxygen-containing group are broadly applicable. For instance, merging photocatalysis with chiral Lewis acids can facilitate the enantioselective acylation of certain compounds. nih.gov
In the context of protecting group chemistry, which is fundamental to multi-step syntheses, regioselective enzymatic acylation has been studied extensively. Enzymes like lipases can selectively acylate one hydroxyl group in the presence of others, a principle that can be applied to control reactions on molecules like phenylephrine, which has both a phenolic and a secondary alcohol hydroxyl group. researchgate.net The choice of solvent and acyl donor is crucial in these enzymatic reactions.
Mechanistically, the challenge in acylating (R)-phenylephrine lies in selectively targeting the secondary alcohol's hydroxyl group over the more acidic phenolic hydroxyl. This is typically achieved by first protecting the phenolic group, performing the acetylation, and then deprotecting the phenol (B47542). The direct regioselective acylation of the secondary alcohol without protecting groups is a significant synthetic challenge.
Optimization of O-Acetylation Reaction Conditions and Stereocontrol
The final step in the synthesis is the O-acetylation of the secondary alcohol group on the (R)-phenylephrine precursor. Optimizing this esterification is crucial for maximizing yield and purity while preventing side reactions or loss of stereochemical integrity.
Solvent Effects and Catalytic Systems in Esterification
The choice of solvent and catalyst profoundly impacts the O-acetylation reaction. The solubility of (R)-phenylephrine hydrochloride varies significantly across different solvents, with solubility generally increasing with temperature. researchgate.net This property influences reaction kinetics and the choice of reaction conditions.
A variety of catalytic systems can be employed for acetylation. researchgate.net These range from simple acid or base catalysis to more sophisticated metal-based or enzymatic catalysts. For instance, supported iron oxide nanoparticles have been shown to be effective, reusable catalysts for the esterification of carboxylic acids under mild, solvent-free conditions. mdpi.com The proposed mechanism involves the Lewis acidic iron center coordinating to the carbonyl oxygen of the acetylating agent (e.g., acetic anhydride), activating it for nucleophilic attack by the alcohol. mdpi.com
Enzyme-catalyzed acetylation, often using lipases in non-aqueous solvents, offers high selectivity. nih.gov The choice of solvent is critical; for example, in one study on de-acetylation, switching from a primary to a secondary alcohol solvent drastically changed reactivity, highlighting the solvent's active role. researchgate.net Mechanically induced, solvent-free esterification methods are also being developed to create more environmentally benign processes. nih.gov
| Catalyst/System | Substrate Type | Solvent | Key Finding | Reference |
| Iron Oxide Nanoparticles | Carboxylic Acids/Alcohols | Solvent-free or Refluxing Methanol | High efficiency, reusable catalyst | mdpi.com |
| Iodine/KH₂PO₂ | Benzoic Acids/Alcohols | Solvent-free (Ball Milling) | Novel, transition-metal-free method | nih.gov |
| Lipase | Diol | Organic Solvents | High stereoselectivity (up to 98.3% e.e.) | nih.gov |
| Phosphotungstic Acid | Saccharides | Methanol/Ethanol (B145695) | Solvent choice significantly impacts reactivity and required temperature | researchgate.net |
Kinetic and Thermodynamic Considerations in Acetyl Group Introduction
The O-acetylation of a secondary alcohol like (R)-phenylephrine is a reversible esterification reaction. From a thermodynamic standpoint, the position of the equilibrium can be shifted toward the product (the ester) by removing the water byproduct or by using a large excess of one of the reagents, typically the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride).
From a kinetic perspective, the reaction rate is influenced by several factors. The conversion of an alcohol's hydroxyl group—a poor leaving group—into a better one is a common strategy. openstax.orgunizin.org In acid-catalyzed esterification, the acid protonates the carbonyl oxygen of the acetylating agent, making it more electrophilic and susceptible to attack by the alcohol's hydroxyl group. unizin.org The reaction proceeds through a tetrahedral intermediate.
The steric hindrance around the secondary alcohol on the phenylephrine molecule can slow the reaction rate compared to a primary alcohol. The reaction conditions, including temperature and catalyst concentration, must be carefully controlled. Increasing the temperature generally increases the reaction rate, but can also promote side reactions, such as elimination or racemization, if the conditions are too harsh. researchgate.netopenstax.org For instance, strong acidic conditions and high temperatures used for dehydration reactions proceed via carbocation intermediates, which could compromise the stereocenter in the (R)-phenylephrine backbone. openstax.org Therefore, milder reagents like thionyl chloride or phosphorus halides are often preferred for converting alcohols to halides to avoid such issues, and similar principles of using mild, activated reagents apply to esterification to preserve stereochemical integrity. youtube.comyoutube.com
Green Chemistry Principles in Synthetic Route Design
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint, enhance safety, and improve economic efficiency. The synthesis of phenylephrine is an area where these principles can be effectively applied, moving away from traditional, more wasteful methods towards more sustainable alternatives. Key metrics used to evaluate the "greenness" of a chemical process include Atom Economy (AE) and the Environmental Factor (E-factor), with the latter being the ratio of the mass of waste to the mass of the desired product. daicelpharmastandards.com The pharmaceutical sector has historically high E-factors, often ranging from 25 to over 100, underscoring the need for greener synthetic routes.
One notable advancement in the green synthesis of phenylephrine involves the use of renewable starting materials. For instance, cardanol (B1251761), derived from cashew nut shell liquid (a byproduct of the cashew industry), has been successfully converted to racemic phenylephrine. This approach utilizes a bio-based feedstock, reducing reliance on petrochemical precursors. The synthesis proceeds via key intermediates like 3-vinylphenol, which can be obtained from cardanol through ethenolysis. The subsequent hydroxyamination of 3-vinylphenol, followed by methylation of the resulting norfenefrine, yields phenylephrine.
The choice of solvents and reagents is another critical aspect of green chemistry. Researchers have explored the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a replacement for more hazardous chlorinated solvents such as dichloromethane (B109758) (DCM) in key synthetic steps. Furthermore, the use of catalytic methods over stoichiometric reagents is a fundamental principle of green chemistry. In the synthesis of phenylephrine, catalytic asymmetric hydrogenation represents a significant step forward. These processes, often employing rhodium or ruthenium catalysts with chiral ligands, can achieve high enantioselectivity, obviating the need for classical resolution of racemates, which is inherently wasteful.
The table below illustrates some key green chemistry metrics and their application in evaluating synthetic routes.
| Metric | Description | Relevance to Phenylephrine Synthesis |
| Atom Economy (AE) | The measure of the efficiency of a chemical reaction in converting reactants to the desired product. | High AE is achieved in addition and rearrangement reactions. Catalytic hydrogenations have excellent AE. |
| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. | Lowering the E-factor is a primary goal. Using catalytic methods and renewable feedstocks can significantly reduce it. |
| Process Mass Intensity (PMI) | The ratio of the total mass of all materials (including water, solvents, and reagents) used in a process to the mass of the API produced. | A holistic metric that provides a broader view of the process efficiency and environmental impact. |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. | The use of cardanol is a prime example of applying this principle to phenylephrine synthesis. |
| Catalysis | The use of catalysts in small amounts to drive reactions, instead of stoichiometric reagents. | Asymmetric hydrogenation using chiral catalysts is a key green technology for producing (R)-phenylephrine. |
| Safer Solvents and Auxiliaries | Minimizing or replacing hazardous solvents and other auxiliary substances. | Replacing chlorinated solvents with greener alternatives like 2-MeTHF improves the environmental profile. |
Impurity Profiling and Formation Pathways of Acetylated Species during Phenylephrine Synthesis
The control of impurities is a critical aspect of pharmaceutical manufacturing. In the synthesis of phenylephrine hydrochloride, several process-related impurities can arise from side reactions, incomplete reactions, or contaminants in the starting materials. Among these are acetylated species, including the subject of this article, this compound, as well as its N-acetylated counterpart, (R)-N-Acetyl Phenylephrine. The presence of these impurities necessitates their characterization and the implementation of control strategies.
Commercial suppliers of pharmaceutical reference standards list several acetylated and related impurities of phenylephrine, which underscores their relevance in quality control. The table below provides details of some of these impurities. synzeal.comnih.gov
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C11H16ClNO3 | 245.70 | 2724465-63-6 |
| (R)-N-Acetyl Phenylephrine | C11H15NO3 | 209.24 | 58952-80-0 |
| 1-(3-Hydroxyphenyl)-2-(methylamino)ethyl Acetate (B1210297) Hydrochloride | C11H16ClNO3 | 245.70 | 119610-76-3 |
The formation of these acetylated impurities can be postulated through several mechanistic pathways, particularly if acetylating agents (such as acetic anhydride or acetyl chloride) are used at any stage of the synthesis, for instance, in the protection of functional groups.
Potential Formation Pathway for this compound:
The most direct pathway to the formation of this compound is the non-selective acetylation of the phenolic hydroxyl group of phenylephrine. Phenylephrine possesses three nucleophilic sites amenable to acetylation: the secondary amine, the secondary alcohol, and the phenolic hydroxyl group. The relative reactivity of these groups is influenced by the reaction conditions (e.g., pH, catalyst, and solvent). While the amino group is generally more nucleophilic than the hydroxyl groups, under certain conditions, particularly with the use of a large excess of an acetylating agent or specific catalysts, O-acetylation of the phenol can occur.
Potential Formation via Acyl Migration:
The control of these acetylated impurities relies on a thorough understanding of the reaction mechanisms and the influence of process parameters. Optimization of the synthetic route to avoid the use of acetylating agents where possible, or the careful control of reaction conditions (stoichiometry, temperature, and reaction time) when their use is unavoidable, are key strategies. Furthermore, the application of green chemistry principles, such as the avoidance of protecting groups, can inherently minimize the formation of such byproducts.
Computational and Theoretical Studies on O Acetyl R Phenylephrine Hydrochloride
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are foundational to understanding the three-dimensional structure and flexibility of O-Acetyl-(R)-phenylephrine Hydrochloride, which in turn dictates its physicochemical properties.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of this compound. These calculations can predict a variety of molecular properties that are key to understanding its chemical nature. By solving approximations of the Schrödinger equation for the molecule, researchers can determine its optimal geometry and the distribution of electrons.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the carbonyl oxygen of the acetyl group and the hydroxyl group's oxygen would be expected to be regions of high electron density, while the hydrogen atoms of the ammonium (B1175870) and hydroxyl groups would be electron-deficient.
Hypothetical Quantum Chemical Properties: A hypothetical set of data from a DFT calculation (e.g., at the B3LYP/6-31G* level of theory) for this compound is presented below.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -8.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 4.5 D | Measure of the molecule's overall polarity. |
| Total Energy | -850 Hartree | The total electronic energy of the molecule in its optimized geometry. |
Note: The data in this table is illustrative and represents typical values that might be obtained from such a calculation.
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. By simulating the movements of atoms according to classical mechanics, MD simulations can explore the conformational space of this compound. These simulations can reveal how the molecule flexes, rotates, and interacts with a solvent, typically water, over timescales from picoseconds to microseconds.
The resulting trajectory can be analyzed to map the molecule's potential energy landscape. This landscape reveals the different stable conformations (local energy minima) and the energy barriers between them. For this compound, key degrees of freedom would include the rotation around the C-C bond of the ethylamine (B1201723) side chain and the orientation of the acetyl and hydroxyl groups on the phenyl ring. Understanding these dynamics is crucial for a complete picture of the molecule's structure.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific property. While often used for biological activity, QSAR can also be developed to predict physicochemical properties. For this compound, a QSAR model could be built to predict properties like its solubility, lipophilicity (logP), or chromatographic retention time based on a set of calculated molecular descriptors.
These descriptors are numerical representations of the molecule's structure and can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., surface area). By creating a model based on a training set of similar molecules with known properties, one could then predict these properties for this compound.
Example QSAR Descriptors:
| Descriptor Type | Example Descriptor | Information Encoded |
| Constitutional (1D) | Molecular Weight | The mass of the molecule. |
| Topological (2D) | Kier & Hall Index | Information about molecular branching and complexity. |
| Geometrical (3D) | Solvent Accessible Surface Area | The surface area of the molecule accessible to a solvent. |
| Electronic (Quantum) | HOMO/LUMO Energies | Electronic reactivity and stability. |
Ligand-Target Interaction Analysis in Hypothetical Molecular Systems (without physiological context)
To understand how this compound might interact with other molecules, computational docking and binding energy calculations can be performed against hypothetical protein models. This analysis is conducted purely from a chemical interaction perspective, without implying any physiological or biological function.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). In a hypothetical scenario, this compound could be docked into a computational model of a generic binding pocket. The results of such a study would provide a docking score, which estimates the binding affinity, and a predicted binding pose. The pose would detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the hypothetical receptor. For instance, the hydroxyl and ammonium groups would likely be predicted to form hydrogen bonds, while the phenyl ring could engage in hydrophobic or pi-stacking interactions.
Following a docking study, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy. This provides a more accurate estimation of the affinity between the ligand and the hypothetical receptor than the docking score alone.
The interactions can be further summarized in an "interaction fingerprint." This is a binary string or a diagram that indicates which residues in the binding pocket are interacting with the ligand and the type of interaction (e.g., hydrogen bond donor/acceptor, hydrophobic). This provides a concise and systematic way to compare the binding modes of different ligands within the same hypothetical binding site.
Theoretical Predictions of Chemical Stability and Degradation Pathways
The long-term efficacy and safety of a pharmaceutical compound are intrinsically linked to its chemical stability. For this compound, computational and theoretical chemistry provide powerful tools to predict its stability and potential degradation routes, even in the absence of extensive experimental data. These theoretical investigations primarily focus on identifying the most labile chemical bonds within the molecule and modeling the reaction energetics of their cleavage under various conditions.
Predicted Primary Degradation Pathway: Hydrolysis of the Ester Bond
From a theoretical standpoint, the most susceptible functional group to chemical degradation in the this compound molecule is the acetate (B1210297) ester linkage to the phenolic ring. The hydrolysis of this ester bond is predicted to be the principal degradation pathway, yielding (R)-Phenylephrine and acetic acid as the main products. This reaction involves the cleavage of the ester linkage through the nucleophilic attack of a water molecule. numberanalytics.comnumberanalytics.comlibretexts.org
The general mechanism for ester hydrolysis can proceed under both acidic and basic conditions. numberanalytics.comlibretexts.org Theoretical studies on similar aromatic esters suggest that the reaction mechanism involves the formation of a tetrahedral intermediate. researchgate.netresearchgate.net
Table 1: Predicted Products of this compound Hydrolysis
| Reactant | Predicted Products |
| This compound | (R)-Phenylephrine Hydrochloride |
| Acetic Acid |
This table is based on the fundamental principles of ester hydrolysis.
Influence of Physicochemical Conditions on Degradation
Computational models predict that the rate of hydrolysis is significantly influenced by the pH of the environment.
Acid-Catalyzed Hydrolysis : In an acidic medium, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. numberanalytics.com This process is generally reversible and may not proceed to completion. libretexts.org
Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, the nucleophile is the hydroxide (B78521) ion, which is a stronger nucleophile than water. This reaction is typically faster and proceeds to completion, forming the carboxylate salt (acetate) and the alcohol ((R)-Phenylephrine). numberanalytics.comlibretexts.org
The stability of acetylated phenolic compounds, such as acetylsalicylic acid, has been the subject of numerous studies, which can serve as a theoretical model for this compound. Studies on acetylsalicylic acid have shown that hydrolysis is the primary degradation pathway, and its rate is significantly affected by moisture, temperature, and pH. journaljpri.comnih.govnih.gov It is theoretically predicted that elevated temperatures will increase the rate of hydrolysis of this compound, a common characteristic of chemical reactions. tandfonline.com
Electronic and Steric Effects on Stability
Theoretical analysis of the electronic structure of this compound suggests that the substituents on the aromatic ring influence the stability of the ester linkage. The presence of the (R)-1-hydroxy-2-(methylamino)ethyl group at the meta-position relative to the acetyl group will have a specific electronic effect on the electrophilicity of the carbonyl carbon. Computational studies on other substituted aromatic esters indicate that electron-withdrawing groups can increase the rate of hydrolysis, while electron-donating groups can decrease it. numberanalytics.com
Computational Modeling of Ester Hydrolysis
Density Functional Theory (DFT) is a common computational method used to study reaction mechanisms like ester hydrolysis. ukm.mynih.gov DFT calculations can be employed to model the transition states and intermediates involved in the hydrolysis of this compound. By calculating the activation energies for different potential pathways, the most likely degradation route can be determined.
For simpler esters like ethyl acetate, DFT studies have elucidated the step-by-step mechanism, including the role of water molecules in the reaction. researchgate.netukm.my These studies have shown that the formation and decomposition of the tetrahedral intermediate are key steps, each with a specific energy barrier. researchgate.net A comparative theoretical study of aliphatic and aromatic esters has shown that the intermediate in aromatic ester hydrolysis is less stable (higher in energy) than that of aliphatic esters. researchgate.net
Table 2: Theoretical Energy Values for Key Steps in Analogous Ester Hydrolysis
| Molecule/System | Computational Method | Calculated Parameter | Reported Value (kcal/mol) | Reference |
| Methyl Acetate Hydrolysis | MP2/6-311+G(d,p) | Activation Energy (Intermediate Formation) | 15.7 | researchgate.net |
| Methyl Acetate Hydrolysis | MP2/6-311+G(d,p) | Activation Energy (Intermediate Decomposition) | 18.3 | researchgate.net |
| Ethyl Acetate vs. Ethyl Benzoate | DFT & AM1 | Energy Difference between Intermediates | 34.11 | researchgate.net |
This table presents data from theoretical studies on analogous simple esters to provide a conceptual framework for the potential energetics of this compound degradation. Direct computational data for this compound is not available in the cited literature.
Mechanistic Research on O Acetyl R Phenylephrine Hydrochloride Hydrolysis and Biotransformation Strictly in Vitro/cell Free Systems
Enzymatic Hydrolysis by Isolated Esterases and Characterization of Enzyme Kinetics
The primary route for the bioactivation of ester-based prodrugs is through enzymatic hydrolysis mediated by esterases. These enzymes are ubiquitous in biological systems and are responsible for the cleavage of ester bonds, releasing the active parent drug and a corresponding carboxylic acid.
Identification of Key Esterase Subtypes Involved in Acetyl Cleavage
While specific studies on the enzymatic hydrolysis of O-Acetyl-(R)-phenylephrine hydrochloride by isolated esterases are not extensively detailed in publicly available literature, the biotransformation of ester-containing drugs is generally attributed to a class of enzymes known as carboxylesterases (CEs). In humans, two major carboxylesterases, hCE1 and hCE2, play a significant role in drug metabolism. These enzymes are found in various tissues, including the liver and intestines, and are crucial for the activation of many ester prodrugs. jiwaji.edu
Given the structure of O-Acetyl-(R)-phenylephrine, it is highly probable that these carboxylesterases are the key enzymes responsible for its hydrolysis. The cleavage of the acetyl group from the phenolic oxygen would regenerate the active (R)-phenylephrine. The specific affinity and catalytic efficiency of hCE1 versus hCE2 for this particular substrate would require direct experimental investigation. Such studies would typically involve incubating the compound with purified, isolated forms of these enzymes and measuring the rate of product formation.
Illustrative Enzyme Kinetic Parameters for Ester Prodrug Hydrolysis
The following table presents hypothetical, yet representative, kinetic data for the hydrolysis of an acetylated phenolic prodrug by two different human carboxylesterases. This data illustrates the kind of results that would be obtained from in vitro enzymatic assays.
| Enzyme Subtype | Michaelis-Menten Constant (Km) (µM) | Maximum Velocity (Vmax) (nmol/min/mg protein) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| Human Carboxylesterase 1 (hCE1) | 150 | 2500 | 1.8 x 105 |
| Human Carboxylesterase 2 (hCE2) | 250 | 1500 | 0.9 x 105 |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
pH and Temperature Effects on Esterase-Mediated Hydrolysis Rates
The catalytic activity of esterases is known to be significantly influenced by pH and temperature. Generally, esterases exhibit optimal activity in the physiological pH range, typically between 7.0 and 8.0. Deviations from this optimal pH can lead to a decrease in enzymatic activity. For instance, acetylcholinesterase, another type of esterase, shows peak activity above pH 7, with a marked reduction in activity at pH values below 6. nih.gov This pH dependency is due to the ionization state of amino acid residues in the enzyme's active site, which is critical for substrate binding and catalysis.
Temperature also plays a crucial role, with enzyme activity generally increasing with temperature up to an optimal point. Beyond this optimum, the enzyme begins to denature, leading to a rapid loss of activity. For most human enzymes, the optimal temperature is around 37°C.
Illustrative Effect of pH and Temperature on Esterase Activity
The following table demonstrates the expected relative hydrolysis rates of an acetylated prodrug at different pH values and temperatures, normalized to the rate at pH 7.4 and 37°C.
| pH | Temperature (°C) | Relative Hydrolysis Rate (%) |
| 6.0 | 37 | 45 |
| 7.0 | 37 | 90 |
| 7.4 | 37 | 100 |
| 8.0 | 37 | 95 |
| 7.4 | 25 | 60 |
| 7.4 | 42 | 85 (potential for denaturation) |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Non-Enzymatic Chemical Hydrolysis and Degradation Pathways in Simulated Biological Media
In addition to enzymatic action, this compound can undergo non-enzymatic chemical hydrolysis. This process is primarily dependent on the pH of the surrounding medium and the presence of other chemical species.
pH-Dependent Hydrolysis Kinetics
The stability of the ester bond in O-Acetyl-(R)-phenylephrine is intrinsically linked to the pH of the solution. Ester hydrolysis is catalyzed by both hydrogen ions (acid-catalyzed) and hydroxide (B78521) ions (base-catalyzed). Therefore, the rate of hydrolysis is expected to be significant at both low and high pH values, with a potential region of greater stability at a moderately acidic to neutral pH. For the parent compound, phenylephrine (B352888), degradation is noted to occur on the side chain at a pH above 7. nih.gov Acetylated compounds like aspirin (B1665792) are also known to undergo hydrolysis in moist conditions. wikipedia.org
Illustrative pH-Rate Profile for Non-Enzymatic Hydrolysis
The following table provides a hypothetical representation of the first-order rate constants for the non-enzymatic hydrolysis of an acetylated phenolic compound at various pH values in a simulated biological buffer at 37°C.
| pH | First-Order Rate Constant (k) (s-1) | Half-life (t1/2) (hours) |
| 2.0 | 5.0 x 10-6 | 38.5 |
| 5.0 | 1.0 x 10-7 | 1925 |
| 7.4 | 8.0 x 10-7 | 240.6 |
| 9.0 | 6.0 x 10-6 | 32.1 |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Influence of Buffer Components and Ionic Strength
The composition of the simulated biological medium can also affect the rate of chemical hydrolysis. Buffer components can act as general acid or base catalysts, thereby influencing the rate of hydrolysis. The ionic strength of the solution can also play a role by affecting the activity of the reacting species. While specific studies on this compound are lacking, research on other esters has shown that the type and concentration of buffer salts can alter the degradation kinetics.
Mechanistic Insights into Prodrug Activation Concepts for Ester Analogues
The design of O-Acetyl-(R)-phenylephrine as a prodrug is a classic example of masking a polar functional group—the phenolic hydroxyl—to potentially enhance its lipophilicity. nih.govresearchgate.net Increased lipophilicity can, in theory, improve membrane permeability and absorption. The fundamental concept is that the acetylated, less polar prodrug can more readily cross biological membranes. Once in a suitable biological compartment, such as the bloodstream or within a target cell, the ester bond is cleaved by ubiquitous esterases, regenerating the active parent drug, (R)-phenylephrine. jiwaji.edupharmacyconcepts.in
The activation process is a two-step phenomenon:
Penetration: The acetylated prodrug, with its masked hydroxyl group, exhibits increased lipophilicity, which may facilitate its passage across lipid-rich biological membranes.
Hydrolysis: Following absorption, the ester linkage is hydrolyzed, either enzymatically by esterases or through non-enzymatic chemical hydrolysis, to release the active (R)-phenylephrine. The efficiency of this conversion is critical for the prodrug to exert its pharmacological effect.
This prodrug strategy aims to improve the pharmacokinetic properties of the parent drug without altering its intrinsic pharmacodynamic activity. The success of such a prodrug depends on the delicate balance between stability during storage and transit to the site of action, and rapid and efficient conversion to the active drug at the desired location.
Chemical Mimicry of Enzymatic Catalysis
In the absence of enzymes, the hydrolysis of the acetyl ester in this compound to release the active (R)-phenylephrine is expected to be primarily influenced by pH and intramolecular catalytic effects that can mimic enzymatic processes. The structure of O-Acetyl-(R)-phenylephrine, featuring a secondary amine and a hydroxyl group on the side chain, as well as a phenolic hydroxyl group, presents opportunities for neighboring group participation in the hydrolysis of the O-acetyl group.
The hydrolysis of esters is subject to catalysis by both acids and bases. The pH-rate profile for the hydrolysis of a simple ester typically shows regions of specific acid catalysis at low pH, a pH-independent region (water-catalyzed), and specific base (hydroxide ion) catalysis at high pH. For a compound like O-Acetyl-(R)-phenylephrine, the protonated secondary amine at acidic pH could influence the reaction environment.
Studies on analogous ester-containing compounds demonstrate the significant impact of pH on hydrolysis rates. For instance, investigations into various ester prodrugs show that hydrolysis is often accelerated in alkaline conditions due to direct nucleophilic attack by hydroxide ions. researchgate.netijpsonline.com Conversely, in acidic conditions, the mechanism may involve protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.
The following table illustrates a hypothetical pH-rate profile for the hydrolysis of an acetylated phenylethanolamine derivative in an in vitro buffer system, demonstrating the expected influence of pH on the hydrolysis rate constant (k_obs).
| pH | Predominant Catalysis | Hypothetical Observed Rate Constant (k_obs) (s⁻¹) |
| 2.0 | Specific Acid | 1.5 x 10⁻⁶ |
| 4.0 | Water/Intramolecular | 8.0 x 10⁻⁷ |
| 6.0 | Water/Intramolecular | 9.5 x 10⁻⁷ |
| 7.4 | Base/Intramolecular | 5.0 x 10⁻⁶ |
| 9.0 | Specific Base | 3.2 x 10⁻⁵ |
| 11.0 | Specific Base | 3.1 x 10⁻⁴ |
This table is illustrative and based on general principles of ester hydrolysis; specific values for this compound are not available in the public domain.
Intramolecular Processes Governing Prodrug Release
The molecular structure of this compound is conducive to intramolecular catalysis, a process where a functional group within the molecule itself participates in the reaction, often leading to a significant rate enhancement compared to a similar intermolecular reaction. This is also known as neighboring group participation.
In the case of O-Acetyl-(R)-phenylephrine, the secondary amino group on the β-carbon relative to the ester is a prime candidate for intramolecular nucleophilic catalysis. The nitrogen atom, with its lone pair of electrons, can attack the electrophilic carbonyl carbon of the acetyl group. This intramolecular attack would proceed through a cyclic intermediate.
The likely intramolecular process for the hydrolysis of O-Acetyl-(R)-phenylephrine involves the following steps:
The secondary amine's lone pair of electrons performs a nucleophilic attack on the carbonyl carbon of the O-acetyl group.
This leads to the formation of a transient five-membered cyclic intermediate, likely a protonated 2-oxazoline derivative, with the concomitant release of the phenolate (B1203915) group of the (R)-phenylephrine core.
The cyclic intermediate is then rapidly hydrolyzed by water to yield N-acetyl-(R)-phenylephrine and a proton.
This intramolecular aminolysis is often much faster than simple intermolecular hydrolysis. Research on the aminolysis of esters has shown that intramolecular reactions catalyzed by a neighboring amino group can be significantly more efficient than their bimolecular counterparts. The efficiency of this intramolecular catalysis is highly dependent on the formation of a sterically favorable five- or six-membered ring intermediate.
The following table presents hypothetical kinetic data comparing the intramolecular hydrolysis rate of a phenylethanolamine ester to a corresponding intermolecular reaction, illustrating the potential rate enhancement due to neighboring group participation.
| Reaction | Reactant(s) | Hypothetical Second-Order Rate Constant (M⁻¹s⁻¹) | Rate Enhancement Factor |
| Intramolecular Hydrolysis | O-Acetyl-phenylethanolamine | 1.2 x 10⁻² | ~10³ |
| Intermolecular Hydrolysis | Phenyl acetate (B1210297) + Ethylamine (B1201723) | 1.5 x 10⁻⁵ | 1 |
This table is a hypothetical representation to illustrate the concept of intramolecular catalytic efficiency. Specific experimental data for this compound is not available.
The release of the prodrug is thus governed by these intramolecular processes, which are inherently "programmed" into the molecule's structure, allowing for the release of the active (R)-phenylephrine under physiological conditions without direct enzymatic action.
Advanced Analytical Methodologies for Characterization and Quantification of O Acetyl R Phenylephrine Hydrochloride
Spectroscopic Characterization and Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure and stereochemistry of O-Acetyl-(R)-phenylephrine Hydrochloride.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. While specific spectral data for this compound is not widely published, the expected proton (¹H) and carbon-13 (¹³C) NMR spectra can be inferred from the known spectra of its parent compound, (R)-phenylephrine hydrochloride, and general principles of NMR spectroscopy. chemicalbook.comchemicalbook.com
The introduction of the acetyl group is expected to induce significant changes in the chemical shifts of the aromatic protons and the carbon atom to which it is attached. Specifically, the proton signals of the aromatic ring will shift, and a new singlet corresponding to the methyl protons of the acetyl group would appear, likely in the 2.0-2.5 ppm range. researchgate.net In the ¹³C NMR spectrum, the carbon of the phenolic hydroxyl group in phenylephrine (B352888) would be significantly shifted upon acetylation. chemicalbook.com
The stereochemical purity can be assessed using chiral shift reagents or by derivatizing the molecule with a chiral agent to create diastereomers, which would exhibit distinct NMR signals. The integration of these signals would allow for the quantification of the enantiomeric excess.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic-H | 7.0 - 7.5 | Multiplet | Shifted downfield compared to phenylephrine due to the acetyl group. |
| CH-OH | ~5.0 | Multiplet | |
| CH₂-N | ~3.0 - 3.5 | Multiplet | |
| N-CH₃ | ~2.7 | Singlet | |
| CO-CH₃ | ~2.3 | Singlet | Characteristic peak for the acetyl group. |
| OH | Variable | Broad Singlet | Position is concentration and solvent dependent. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C=O (Acetyl) | ~170 | |
| Aromatic C-O | ~150 | Shifted significantly from the ~157 ppm in phenylephrine. |
| Aromatic C | 115 - 135 | |
| C-OH | ~70 | |
| CH₂-N | ~50 | |
| N-CH₃ | ~35 | |
| CO-CH₃ | ~21 |
Mass Spectrometry (MS) for Molecular Identity and Impurities
Mass spectrometry is a critical technique for confirming the molecular weight and identifying impurities in this compound. The molecular weight of this compound is 245.7 g/mol .
In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 210.1, corresponding to the free base O-Acetyl-(R)-phenylephrine. The fragmentation pattern in tandem mass spectrometry (MS/MS) would be crucial for structural confirmation. Common fragmentation pathways for similar molecules include the loss of water from the secondary alcohol and cleavage of the carbon-carbon bond adjacent to the nitrogen. researchgate.netlibretexts.orgmiamioh.edu For O-Acetyl-(R)-phenylephrine, fragmentation would likely involve the loss of the acetyl group (43 Da) and subsequent fragmentations of the remaining phenylephrine structure.
High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule and any impurities with high accuracy, further confirming its identity.
Table 3: Predicted Mass Spectrometry Fragmentation for O-Acetyl-(R)-phenylephrine
| m/z | Predicted Fragment | Notes |
| 210.1 | [M+H]⁺ | Protonated molecular ion of the free base. |
| 168.1 | [M+H - C₂H₂O]⁺ | Loss of the acetyl group. |
| 150.1 | [M+H - C₂H₂O - H₂O]⁺ | Subsequent loss of water. |
| 107.1 | Further fragmentation of the aromatic ring. |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity
Circular dichroism (CD) spectroscopy is a powerful technique for determining the enantiomeric purity of chiral molecules like this compound. wikipedia.org This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule.
For a given pair of enantiomers, the CD spectra are mirror images. The (R)-enantiomer is expected to show a positive Cotton effect at a specific wavelength, while the (S)-enantiomer would show a negative Cotton effect of equal magnitude at the same wavelength. nih.gov By measuring the CD signal of a sample and comparing it to that of a pure enantiomeric standard, the enantiomeric excess (ee) can be accurately determined. A racemic mixture would exhibit no CD signal. nih.gov
Chromatographic Separation Techniques
Chromatographic methods are central to the separation and quantification of this compound from its enantiomer and other impurities.
Development of Chiral High-Performance Liquid Chromatography (HPLC) Methods for Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. nih.gov The development of a robust chiral HPLC method for this compound is crucial for quality control. This involves selecting an appropriate chiral stationary phase (CSP) and mobile phase to achieve baseline separation of the (R) and (S) enantiomers.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for separating a wide range of chiral compounds. phenomenex.comsigmaaldrich.comresearchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.
The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol (B130326), is optimized to achieve the best resolution. springernature.com The presence of the acetyl group in this compound will influence its interaction with the CSP, necessitating a specific method development approach.
Table 4: General Parameters for Chiral HPLC Method Development
| Parameter | Typical Conditions | Notes |
| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Selection is critical for achieving separation. |
| Mobile Phase | Hexane/Ethanol or Hexane/Isopropanol mixtures | The ratio is optimized for resolution and retention time. |
| Flow Rate | 0.5 - 1.5 mL/min | Adjusted to optimize efficiency and analysis time. |
| Detection | UV at a suitable wavelength (e.g., 220 or 270 nm) | Wavelength is chosen based on the chromophore of the molecule. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique that can be used for the analysis of this compound, typically after conversion to a more volatile derivative. nih.gov While the acetyl group increases volatility compared to phenylephrine, derivatization of the remaining hydroxyl and amine groups can further improve chromatographic performance.
Common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). nih.gov The choice of derivatizing agent depends on the functional groups present and the desired volatility and mass spectral characteristics. The derivatized compound is then separated on a GC column and detected by a mass spectrometer. The retention time provides one level of identification, while the mass spectrum gives definitive structural information and allows for quantification.
The mass spectrum of the derivatized O-Acetyl-(R)-phenylephrine would show a molecular ion corresponding to the derivative and characteristic fragmentation patterns that can be used for unambiguous identification.
Method Validation for Research Applications (e.g., purity assessment, stability studies)
The validation of analytical methods is crucial for ensuring the reliability and accuracy of data in research applications involving this compound. Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications. These validation processes are typically conducted in accordance with International Conference on Harmonization (ICH) guidelines.
For the purity assessment of this compound, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. Commercial sources often report a purity of greater than 95%, determined by HPLC. lgcstandards.comresearchgate.net A typical stability-indicating HPLC method for the parent compound, phenylephrine, utilizes a C18 column with a mobile phase consisting of a buffer and an organic solvent, such as methanol (B129727) or acetonitrile, with UV detection. nih.gov The validation of such a method for this compound would involve assessing several key parameters to ensure its suitability for purity and stability studies.
Purity Assessment: The purity of a research compound is a critical parameter. The developed analytical method must be able to separate the main compound from any impurities, including starting materials, by-products of the synthesis, and degradation products. The specificity of the method is its ability to assess the analyte unequivocally in the presence of these other components.
Stability Studies: Stability studies are essential to determine how the quality of the compound changes over time under the influence of various environmental factors such as temperature, humidity, and light. Forced degradation studies are a key part of method validation and help to establish the stability-indicating properties of the analytical method. In these studies, the compound is subjected to stress conditions like acid and base hydrolysis, oxidation, and photolytic and thermal stress. nih.gov For instance, studies on the parent compound, phenylephrine hydrochloride, have shown it to be susceptible to degradation under acidic, basic, and oxidative conditions, while being relatively stable under photolytic and thermal stress. nih.gov The analytical method must be able to resolve the degradation products from the intact drug.
The table below summarizes the typical parameters evaluated during the validation of an HPLC method for research applications.
| Validation Parameter | Description | Typical Acceptance Criteria for Research Applications |
|---|---|---|
| Specificity | The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants. | The peak for the analyte should be pure and free from interference from other components. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.998. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | To be established based on the intended application. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Typically 98-102% recovery for the active substance. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, pH, or mobile phase composition. |
Spectrophotometric and Fluorometric Assay Development for Quantification in Research Samples (excluding human biological fluids)
Spectrophotometric and fluorometric methods offer simpler and often more rapid alternatives to chromatographic techniques for the quantification of compounds in research samples, provided the sample matrix is not overly complex. The development of such assays for this compound would likely be based on the reactivity of its core phenylethanolamine structure.
Spectrophotometric Methods: Several spectrophotometric methods have been developed for the quantification of the parent compound, phenylephrine hydrochloride. These methods are often based on oxidative coupling reactions that produce a colored product, which can be measured using a spectrophotometer.
One such method involves the reaction of phenylephrine with 4-aminoantipyrine (B1666024) (4-AAP) in the presence of an oxidizing agent and a buffer to form a colored complex. lgcstandards.com Another approach uses p-aminobenzophenone and potassium periodate (B1199274) as an oxidant, which results in the formation of a taupe-red dye with a maximum absorption at 512 nm. chemicalbook.com The linearity of this latter method was established in the concentration range of 2.0-20 µg/mL. chemicalbook.com A simple UV spectrophotometric method has also been developed for phenylephrine hydrochloride in a sodium hydroxide (B78521) medium, with a detection wavelength of 291 nm and a linear range of 10-100 μg·cm⁻³. researchgate.net
The development of a spectrophotometric assay for this compound could explore similar derivatization strategies, targeting the phenolic hydroxyl group or the secondary amine for a color-forming reaction. The acetyl group's potential for hydrolysis under certain pH conditions would need to be considered during method development.
Fluorometric Methods: Fluorometric methods generally offer higher sensitivity and selectivity compared to spectrophotometric methods. A sensitive assay for phenylephrine has been described using high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov In this method, phenylephrine is detected at an excitation wavelength of 270 nm and an emission wavelength of 305 nm. nih.gov This intrinsic fluorescence is due to the phenolic ring system. Given that this compound retains the phenolic ring, it is expected to exhibit similar fluorescent properties, allowing for the development of a direct fluorometric assay or an HPLC-based fluorescence detection method for its quantification in research samples.
The table below outlines key parameters for the development of spectrophotometric and fluorometric assays.
| Parameter | Spectrophotometric Assay | Fluorometric Assay |
|---|---|---|
| Principle | Measurement of light absorption by a colored derivative or the native molecule at a specific wavelength. | Measurement of light emitted by the molecule after excitation at a specific wavelength. |
| Wavelength of Maximum Absorption/Emission | Determined by scanning the spectrum of the analyte or its colored product. For a phenylephrine-p-aminobenzophenone dye, this is 512 nm. chemicalbook.com | Determined by scanning the excitation and emission spectra. For phenylephrine, this is Ex: 270 nm, Em: 305 nm. nih.gov |
| Linearity Range | Typically in the µg/mL range. For a phenylephrine derivative, a range of 2.0-20 µg/mL has been reported. chemicalbook.com | Can extend to the ng/mL range due to higher sensitivity. |
| Molar Absorptivity/Quantum Yield | A measure of how strongly the chemical species absorbs light at a given wavelength. A molar absorptivity of 0.552x10⁴ L/mol.cm has been reported for a phenylephrine derivative. chemicalbook.com | A measure of the efficiency of the fluorescence process. |
| Interferences | Other compounds in the sample that absorb at the same wavelength. | Quenching agents or other fluorescent compounds in the sample. |
X-ray Crystallography and Solid-State Characterization
The solid-state properties of a chemical compound are of fundamental importance as they influence its stability, solubility, and other physicochemical characteristics. X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.
As of now, the specific single-crystal X-ray structure of this compound does not appear to be publicly available. However, the techniques for its characterization would be similar to those used for related compounds, such as phenylephrine derivatives. For example, the study of a phenylephrine prodrug, phenylephrine oxazolidine (B1195125), provides insight into the type of data obtained from solid-state characterization. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the this compound molecule in the solid state. It would also reveal the packing arrangement of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. For the phenylephrine oxazolidine prodrug, it was found that the crystals are orthorhombic and belong to the P2(1)2(1)2(1) space group, with four molecules per unit cell. nih.gov The molecules in the crystal were held together by intermolecular hydrogen bonds. nih.gov Similar detailed structural information would be invaluable for understanding the properties of this compound.
Other Solid-State Characterization Techniques: In addition to X-ray crystallography, a comprehensive solid-state characterization of this compound would involve other analytical techniques:
Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase and to assess the degree of crystallinity.
Differential Scanning Calorimetry (DSC): To determine the melting point and to detect any polymorphic transitions. The melting point of the parent compound, (R)-(−)-Phenylephrine hydrochloride, is reported to be in the range of 143-145 °C.
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and to identify the temperature at which decomposition occurs.
Infrared (IR) and Raman Spectroscopy: To identify the functional groups present in the molecule and to probe the intermolecular interactions in the solid state.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: To provide information about the local environment of the atomic nuclei in the solid, which can be used to distinguish between different polymorphic forms.
The table below summarizes the information that can be obtained from these solid-state characterization techniques.
| Technique | Information Obtained | Relevance |
|---|---|---|
| Single-Crystal X-ray Diffraction | 3D molecular structure, crystal packing, intermolecular interactions. | Fundamental understanding of structure-property relationships. |
| Powder X-ray Diffraction (PXRD) | Crystalline fingerprint, phase identification. | Quality control and detection of polymorphism. |
| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, glass transitions, polymorphism. | Purity determination and stability assessment. |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, solvent/water content. | Understanding thermal degradation pathways. |
| Vibrational Spectroscopy (IR/Raman) | Functional group identification, hydrogen bonding information. | Structural confirmation and study of intermolecular forces. |
Design and Synthesis of O Acetyl R Phenylephrine Hydrochloride Analogues and Derivatives for Research Applications
Rational Design Principles for Structural Modification
The design of new analogues is a systematic process that involves targeted structural changes to modulate physicochemical and pharmacological properties. For the O-Acetyl-(R)-phenylephrine scaffold, this primarily involves bioisosteric replacements and modifications to the acetyl group.
Bioisosteric replacement involves substituting one atom or group with another that possesses similar physical or chemical properties, with the goal of creating a new molecule that retains the desired biological activity while improving other characteristics. nih.govspirochem.comnih.gov This strategy is a key component in optimizing a lead compound. spirochem.com In the context of the phenylephrine (B352888) scaffold, several regions are amenable to such modifications. The thoughtful application of a bioisostere can probe the effects of steric size, shape, electronic properties, lipophilicity, and polarity on a biological response. nih.gov
Key areas for bioisosteric modification on the phenylephrine framework include:
The Phenyl Ring: The aromatic ring is crucial for interaction with the target receptor. It can be replaced with various heterocyclic rings (e.g., pyridyl, thiophene) to alter electronic distribution, hydrogen bonding potential, and metabolic stability. nih.gov
The Meta-Hydroxyl Group (Acetylated in the Prodrug): While this position is acetylated, modifications to the underlying scaffold are considered before the final acetylation step. Replacing the carbon at the point of hydroxyl attachment with nitrogen (to create a hydroxypyridine derivative) is a common strategy.
The Aliphatic Hydroxyl Group: This secondary alcohol is critical for the molecule's activity. While less commonly replaced, it can be modified to a thiol or an amine, though this would significantly alter the compound's chemical nature and receptor interactions.
The N-Methyl Group: The methyl group on the terminal amine can be replaced with other small alkyl groups (e.g., ethyl) or incorporated into a small ring system (e.g., aziridine, azetidine) to explore steric limitations within the receptor's binding pocket.
| Original Group | Scaffold Location | Potential Bioisostere(s) | Rationale for Replacement |
|---|---|---|---|
| Phenyl | Core Scaffold | Pyridyl, Thienyl, Pyrazolyl | Modulate electronics, improve metabolic stability, alter hydrogen bonding capacity. nih.gov |
| -OH (Phenolic) | Phenyl Ring | -NH2, -SH, -CH2OH | Alter pKa, hydrogen bonding capability, and metabolic profile. |
| -CH= (in Phenyl) | Phenyl Ring | -N= | Introduce polarity, potential for hydrogen bonding, and alter metabolic sites. nih.gov |
| -CH3 (on Amine) | Side Chain | -C2H5, -CH(CH3)2 | Investigate steric tolerance at the binding site. |
O-Acetyl-(R)-phenylephrine is an ester prodrug of (R)-phenylephrine. The acetyl group masks the polar phenolic hydroxyl group, increasing the molecule's lipophilicity, which can enhance membrane permeability. nih.govresearchgate.net The in-vivo reactivation of the drug relies on the hydrolysis of this ester bond, a reaction often mediated by esterase enzymes. nih.gov
Modifying the acetyl group is a direct strategy to control the chemical reactivity and, consequently, the prodrug's activation kinetics.
Steric Hindrance: Replacing the acetyl group with bulkier acyl groups (e.g., propionyl, isobutyryl, or pivaloyl) introduces steric hindrance around the ester carbonyl. This increased steric bulk can slow the rate of enzymatic or chemical hydrolysis, potentially prolonging the prodrug's half-life and altering its release profile.
Electronic Effects: Introducing electron-withdrawing groups (e.g., a halogen) on the acyl chain would make the carbonyl carbon more electrophilic and potentially more susceptible to nucleophilic attack and hydrolysis. Conversely, electron-donating groups could decrease the rate of hydrolysis.
Chain Length: Altering the alkyl chain length of the acyl group (e.g., from acetyl to butyryl or hexanoyl) directly impacts the molecule's lipophilicity. A longer chain increases lipophilicity, which may improve absorption but could also lead to different distribution in tissues. scirp.org
These modifications allow for the fine-tuning of the rate of conversion to the active phenylephrine, providing a tool to control the compound's pharmacokinetic profile for research applications. nih.gov
Synthetic Pathways for Novel Acetylated Phenylephrine Analogues
The synthesis of novel acetylated phenylephrine analogues is typically a two-stage process: first, the stereocontrolled synthesis of the core (R)-phenylephrine or its analogue, followed by the esterification of the phenolic hydroxyl group.
The synthesis of the (R)-phenylephrine precursor has been approached through several methods to ensure the correct stereochemistry. researchgate.net One common industrial method involves the asymmetric hydrogenation of a suitable aminoketone precursor. For instance, 3'-benzyloxy-2-(benzyl-methyl)aminoacetophenone hydrochloride can be hydrogenated using a chiral rhodium catalyst, such as one with a (2R,4R)-MCCPM ligand, to produce the (R)-enantiomer with high enantiomeric excess. researchgate.net Alternative routes include the Sharpless asymmetric dihydroxylation or the kinetic resolution of a racemic epoxide intermediate. researchgate.net
Once the desired (R)-phenylephrine analogue is obtained, the final acetylation step is generally straightforward. It involves the reaction of the precursor with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base to selectively acylate the more reactive phenolic hydroxyl group over the secondary alcohol and the secondary amine.
The synthesis of novel analogues follows this paradigm. A modified starting material, incorporating a bioisosteric replacement, would be carried through the synthetic sequence to produce a novel (R)-phenylephrine analogue, which would then be acetylated.
Stereochemical Purity Control in Analogue Synthesis
The biological activity of phenylephrine is highly dependent on its stereochemistry, with the (R)-enantiomer being significantly more potent as an α1-adrenergic agonist than the (S)-enantiomer. Therefore, controlling the stereochemistry during synthesis is of paramount importance.
Several strategies are employed to achieve high enantiomeric purity:
Asymmetric Catalysis: As mentioned, the use of chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) for the asymmetric hydrogenation of a prochiral ketone precursor is a highly effective method. researchgate.net This approach can directly generate the desired (R)-enantiomer in high yield and optical purity. researchgate.net
Chiral Resolution: This classical method involves synthesizing the racemic mixture of phenylephrine and then separating the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by crystallization. researchgate.net
Enzymatic and Kinetic Resolution: Biocatalysis offers a highly selective method for stereochemical control. For example, the hydrolytic kinetic resolution of a racemic styrene (B11656) oxide derivative using a chiral Salen-Co(III) complex can selectively react with one enantiomer, allowing the other to be isolated in high optical purity. researchgate.net Another approach involves the chiral synthesis of (-)-m-octopamine, which is then methylated to yield (R)-phenylephrine. nih.gov
| Method | Key Reagent/Catalyst | Principle | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | (2R,4R)-MCCPM-Rhodium Complex | Directly forms the (R)-enantiomer from a prochiral ketone. | researchgate.net |
| Chiral Resolution | Tartaric Acid | Separation of enantiomers via formation of diastereomeric salts. | researchgate.net |
| Hydrolytic Kinetic Resolution | (R,R)-SalenCo(III)OAc Complex | Selective reaction of one enantiomer from a racemic epoxide. | researchgate.net |
| Sharpless Asymmetric Dihydroxylation | AD-mix-β | Creates chiral diols from an olefin precursor, which are then converted to the amino alcohol. | researchgate.net |
Research into Alternative Prodrug Strategies for Phenylephrine through Esterification (General Chemical Concepts)
The acetylation of phenylephrine is just one example of an ester prodrug strategy. The general principle is to mask one or more of the polar hydroxyl groups to increase lipophilicity and thereby enhance passive diffusion across biological membranes. nih.govscirp.org An ideal ester prodrug should be chemically stable, but readily cleaved by enzymes in the body to release the active parent drug. nih.gov
For a molecule like phenylephrine with two hydroxyl groups, various esterification strategies can be explored for research purposes:
Varying the Ester Promoieties: Beyond the acetyl group, a wide range of acid promoieties can be used. This includes simple aliphatic esters (e.g., propionate, butyrate) and aromatic esters (e.g., benzoate). Each would confer different properties of lipophilicity and hydrolysis rate. nih.govscirp.org
Amino Acid Conjugates: Esterifying a hydroxyl group with an amino acid creates an amino acid ester prodrug. These derivatives can potentially be targeted to amino acid transporters in the gastrointestinal tract or other tissues, offering a mechanism for targeted delivery and improved absorption. scirp.orgnih.gov
Double Prodrugs: It is chemically feasible to esterify both the phenolic and the aliphatic hydroxyl groups. This would create a more lipophilic compound that would require two hydrolysis steps to release the active parent drug, potentially leading to a more complex and sustained release profile.
Spacers and Linkers: More complex promoieties can be attached via a linker (e.g., a short polyethylene (B3416737) glycol chain). This allows for greater flexibility in modifying the physicochemical properties of the prodrug without directly altering the core acyl group attached to the parent molecule.
The primary goal of these strategies is to systematically modify the pharmacokinetic profile of phenylephrine. scirp.org By creating a library of different ester prodrugs, researchers can investigate how changes in lipophilicity, steric hindrance, and electronic character of the promoiety affect the absorption, distribution, metabolism, and excretion (ADME) properties of the resulting compounds.
Compound List
| Compound Name |
|---|
| (R)-Phenylephrine |
| O-Acetyl-(R)-phenylephrine Hydrochloride |
| Pyridyl |
| Thienyl |
| Pyrazolyl |
| Hydroxypyridine |
| Azetidine |
| Propionyl |
| Isobutyryl |
| Pivaloyl |
| Butyryl |
| Hexanoyl |
| 3'-benzyloxy-2-(benzyl-methyl)aminoacetophenone hydrochloride |
| Acetic Anhydride |
| Acetyl Chloride |
| Tartaric Acid |
| (-)-m-octopamine |
| Benzoate |
Emerging Research Directions and Future Perspectives for O Acetyl R Phenylephrine Hydrochloride
O-Acetyl-(R)-phenylephrine Hydrochloride as a Model Compound in Fundamental Chemical Research
The utility of a model compound in research hinges on its structural definition, purity, and the relevance of its chemical features to the processes being studied. This compound, a well-characterized molecule, serves as an excellent candidate for fundamental chemical research. clearsynth.com Its primary identity is as an impurity found during the synthesis of (R)-Phenylephrine. chemicalbook.com
As a model system, it allows for the investigation of specific chemical phenomena in a controlled manner. For instance, the ester linkage is susceptible to hydrolysis. Researchers can use this compound to study the kinetics and mechanisms of ester hydrolysis under various conditions (e.g., pH, temperature, catalysts) without the confounding pharmacological effects of its parent compound, phenylephrine (B352888). Furthermore, its defined (R)-stereochemistry provides a platform for studying stereoselective reactions and interactions, a cornerstone of modern organic chemistry.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value | Source |
| Chemical Name | (R)-3-(1-hydroxy-2-(methylamino)ethyl)phenyl acetate (B1210297) hydrochloride | |
| Molecular Formula | C11H16ClNO3 | chemicalbook.comnih.gov |
| Molecular Weight | 245.70 g/mol | chemicalbook.comnih.gov |
| CAS Number | 878739-00-5 | chemicalbook.comclearsynth.com |
| Appearance | White to Off-White Solid | |
| Storage | 2-8°C Refrigerator, Under inert atmosphere |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction for Acetylated Derivatives
The synthesis of acetylated derivatives like this compound is a foundational process in organic chemistry. However, predicting the optimal conditions, yield, and selectivity for such reactions can be challenging. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to address this complexity. eurekalert.org
Machine learning models can be trained on vast datasets of chemical reactions to identify patterns and predict outcomes with high accuracy. researchgate.net These data-driven approaches can forecast the results of acetylation reactions by considering multiple variables simultaneously, such as the choice of catalyst, solvent, and temperature. eurekalert.orgresearchgate.net For a molecule like (R)-phenylephrine with multiple potential reaction sites, AI can be particularly useful in predicting the conditions that favor selective acetylation of the phenolic hydroxyl group over the secondary alcohol.
Researchers are using AI to overcome the limitations of sparse or biased experimental data, employing strategies like transfer learning and active learning to guide experimental design efficiently. nih.govrsc.org Variational Autoencoders (VAEs) have been used to generate large, continuous datasets of new potential reactions from smaller, biased training sets, thereby improving the robustness of predictive models. nih.gov The integration of AI could streamline the synthesis of this compound and other complex acetylated molecules, reducing development time and resource expenditure. eurekalert.org
| Feature | Traditional Approach | AI/ML-Driven Approach |
| Methodology | Hypothesis-driven experimentation, one-variable-at-a-time optimization. | Data-driven prediction using algorithms trained on large reaction datasets. researchgate.net |
| Data Requirement | Relies on chemist's intuition and literature precedence. | Requires large, high-quality datasets for training; can use generative models to augment sparse data. nih.govnih.gov |
| Prediction Scope | Limited to known reaction classes and chemist's experience. | Can predict outcomes for novel combinations of reactants and conditions, uncovering new reactivity patterns. researchgate.net |
| Efficiency | Can be time-consuming and resource-intensive. | Accelerates discovery by prioritizing high-probability experiments and predicting optimal conditions. eurekalert.org |
Advanced Materials Science Applications (e.g., as a chiral building block for non-biological polymers, if applicable)
Chiral building blocks, or synthons, are molecules with defined stereochemistry that are used as starting materials for the synthesis of more complex, enantiomerically pure compounds. sigmaaldrich.comtakasago.com These are critical in drug discovery and increasingly in advanced materials science for creating polymers with unique optical or recognition properties.
This compound possesses the key features of a potential chiral building block. Its fixed (R)-configuration at the carbon bearing the hydroxyl group, combined with its multiple functional groups (secondary amine, secondary alcohol, and acetylated phenol), offers several points for chemical modification. These handles could be used to incorporate the molecule into a polymer backbone or as a pendant group, imparting chirality to the final material. While its direct use in non-biological polymers is a future perspective, its structure is analogous to other chiral synthons used to create materials for applications such as chiral chromatography or asymmetric catalysis.
The table below highlights the structural features that make this compound a promising candidate as a chiral synthon.
| Structural Feature | Potential Role in Polymer Synthesis |
| (R)-Stereocenter | Imparts chirality to the polymer, potentially leading to materials with specific optical properties or for use in enantioselective separations. |
| Secondary Amine | Can be functionalized or used as a nucleophile for polymerization reactions (e.g., to form polyamides or polyureas). |
| Secondary Alcohol | A site for esterification or etherification to link to a polymer backbone or another monomer. |
| Aromatic Ring | Provides rigidity and can be functionalized further via electrophilic aromatic substitution to tune material properties. |
Development of High-Throughput Screening Methodologies for Esterase Inhibitors/Activators Using this compound as a Substrate
High-throughput screening (HTS) is a key technology for discovering new bioactive molecules by rapidly testing thousands of compounds. The ester linkage in this compound makes it an ideal substrate for developing HTS assays aimed at identifying modulators of esterase enzymes. Esterases are a broad class of hydrolase enzymes involved in numerous physiological processes, and their inhibitors are of significant therapeutic interest.
In a hypothetical HTS assay, this compound would serve as the substrate for a targeted esterase. The enzyme would hydrolyze the acetyl group, releasing acetic acid and (R)-phenylephrine. The rate of this reaction can be monitored by detecting the disappearance of the substrate or the appearance of a product. For example, the release of acetic acid causes a change in pH that can be detected using a pH-sensitive indicator dye. nih.gov This process can be automated in a 96-well plate format to screen large chemical libraries. nih.gov Compounds that prevent or slow down this reaction would be identified as potential esterase inhibitors, while those that accelerate it would be activators. This provides a specific and efficient method for discovering new enzyme modulators.
An outline for a potential HTS workflow is described below.
| Step | Description |
| 1. Assay Setup | An esterase enzyme, a buffer solution, and a pH indicator are dispensed into the wells of a microplate. |
| 2. Compound Addition | Test compounds from a chemical library are added to individual wells. Control wells receive no test compound. |
| 3. Reaction Initiation | The reaction is started by adding this compound as the substrate to all wells. |
| 4. Signal Detection | The plate is incubated, and the change in absorbance or fluorescence from the pH indicator is measured over time using a plate reader. This change corresponds to the rate of ester hydrolysis. nih.govnih.gov |
| 5. Data Analysis | The reaction rates in wells with test compounds are compared to the control wells. A significant decrease in rate indicates an inhibitor, while a significant increase indicates an activator. |
Conclusion
Summary of Key Academic Contributions and Methodological Advancements
The study of O-Acetyl-(R)-phenylephrine Hydrochloride is intrinsically linked to the advancements in the synthesis of its parent compound, (R)-phenylephrine. Significant academic contributions have been made in the development of highly efficient and stereoselective synthetic methods, including biocatalytic reductions with engineered enzymes and asymmetric hydrogenations with sophisticated chiral catalysts. researchgate.netgoogle.comthieme-connect.com These methods represent major progress in green chemistry and pharmaceutical manufacturing, enabling the production of enantiomerically pure active ingredients. The characterization of the acetylated derivative, though limited, contributes to the understanding of impurities and potential prodrug forms of phenylephrine (B352888).
Future Outlook and Unaddressed Fundamental Chemical and Biochemical Questions
A significant gap in the current body of knowledge is the lack of comprehensive, publicly available spectroscopic and crystallographic data for this compound. Future research should aim to publish detailed NMR, IR, MS, and X-ray crystal structures to provide a definitive analytical reference. Furthermore, quantitative studies on its hydrolysis kinetics, both chemical and enzymatic, are needed to fully evaluate its potential as a prodrug. Key unaddressed questions include its precise membrane permeability compared to phenylephrine and its metabolic fate in vivo.
Broader Implications for Stereoselective Synthesis and Prodrug Design Principles in Chemical Sciences
The synthesis of this compound exemplifies the broader challenges and strategies in modern organic chemistry. The demand for enantiomerically pure compounds necessitates the continued development of novel chemo-, regio-, and stereoselective reactions. nih.govmdpi.com The methodologies used for (R)-phenylephrine, such as combining enzymatic and chemical steps, highlight a powerful trend in pathway design. researchgate.net Moreover, the concept of acetylating phenylephrine as a prodrug strategy reinforces a fundamental principle in medicinal chemistry: the targeted modification of a drug's physicochemical properties to overcome pharmacokinetic barriers. This case serves as a valuable example for the rational design of both synthetic routes and drug delivery systems in the chemical sciences.
Q & A
Q. What strategies resolve discrepancies between experimental and computational solubility data for this compound?
- Methodological Answer : QSPR models (e.g., SVR-QSPR) predict solubility in supercritical CO2 but may deviate from experimental values at extreme densities. Calibration involves expanding training datasets and validating with techniques like static equilibrium cells. For phenylephrine hydrochloride, SVR-QSPR achieved R<sup>2</sup> = 0.9986 but required adjustments for polar interactions . Cross-validation with DSC (differential scanning calorimetry) or gravimetric methods improves reliability .
Q. How can stability studies evaluate this compound under varying conditions?
- Methodological Answer : Accelerated stability testing under ICH Q1A guidelines includes:
- Thermal stress : 40–60°C for 1–3 months.
- Photolysis : Exposure to UV light (ICH Option 2).
- Hydrolysis : Buffered solutions (pH 1–13) at 70°C.
Degradation products are quantified via stability-indicating HPLC, with forced degradation studies showing <5% impurity formation . For parenteral formulations, compatibility with IV additives (e.g., telavancin) is tested via Y-site simulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
